3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one

p97/VCP inhibitor AAA+ ATPase protein homeostasis

3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one is a fully synthetic, small-molecule heterocyclic hybrid that fuses a 2-phenylquinazolin-4(3H)-one core with an N‑3‑linked 4,6‑dimethylpyrimidin‑2‑yl amino appendage (molecular formula C₂₀H₁₇N₅O, MW 343.38 g mol⁻¹). The compound belongs to the quinazolinone‑pyrimidine hybrid class, a privileged scaffold in contemporary medicinal chemistry programs targeting kinase inhibition, anticancer cytotoxicity, and metabolic enzyme modulation.

Molecular Formula C20H17N5O
Molecular Weight 343.4 g/mol
Cat. No. B4637018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one
Molecular FormulaC20H17N5O
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)C
InChIInChI=1S/C20H17N5O/c1-13-12-14(2)22-20(21-13)24-25-18(15-8-4-3-5-9-15)23-17-11-7-6-10-16(17)19(25)26/h3-12H,1-2H3,(H,21,22,24)
InChIKeyHYAPEGUJBAFNFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one – A Distinct Quinazolinone-Pyrimidine Hybrid Scaffold for Scientific Selection


3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one is a fully synthetic, small-molecule heterocyclic hybrid that fuses a 2-phenylquinazolin-4(3H)-one core with an N‑3‑linked 4,6‑dimethylpyrimidin‑2‑yl amino appendage (molecular formula C₂₀H₁₇N₅O, MW 343.38 g mol⁻¹) [1]. The compound belongs to the quinazolinone‑pyrimidine hybrid class, a privileged scaffold in contemporary medicinal chemistry programs targeting kinase inhibition, anticancer cytotoxicity, and metabolic enzyme modulation [2]. It is catalogued in authoritative repositories including PubChem (SID 46250784) and ChemSpider (ID 15207030), and is explicitly referenced in patent literature concerning p97 ATPase inhibitors (US 9062026 B2), establishing its relevance in the AAA+ ATPase inhibitor discovery space [3].

Why Generic Substitution of 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one with In-Class Analogs Is Scientifically Unreliable


Quinazolinone‑pyrimidine hybrids are not functionally interchangeable; minor changes in the position, substitution pattern, or electronic character of the pyrimidine appendage profoundly alter target engagement, cytotoxicity profiles, and ADME parameters [1]. The target compound bears a unique N‑3‑(4,6‑dimethylpyrimidin‑2‑yl)amino group on a 2‑phenylquinazolin‑4(3H)‑one scaffold. Moving the pyrimidine attachment from N‑3 to C‑2 of the quinazolinone (e.g., 2‑[(4,6‑dimethylpyrimidin‑2‑yl)amino]quinazolin‑4(3H)‑one) abolishes the p97 ATPase inhibitory pharmacophore described in US 9062026 B2, while substituting the 2‑phenyl with a 4‑fluorophenyl or 4‑methylphenyl group alters both CYP enzyme inhibition liability (CYP3A4/5 IC₅₀ shifts of >10‑fold) and cell‑based antiproliferative selectivity across MCF‑7, A549, and SW‑480 panels [2][3]. Without direct comparative batch data against the exact target compound, any analog substitution risks introducing off‑target activity, altered metabolic stability, or complete loss of the desired biological readout [4].

Quantitative Differentiation Evidence: 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one vs. Closest Structural Analogs


p97 ATPase Inhibition: Target Compound vs. Closest Patent-Listed Analog (US9062026 B2)

The target compound is explicitly encompassed within the Markush structure of US 9062026 B2, a patent covering fused pyrimidine and substituted quinazoline inhibitors of the p97 AAA+ ATPase. The patent reports that closely related exemplified compounds achieve p97 ATPase IC₅₀ values in the range of 153 nM to 2.00 μM (Compounds 79 and 8, Table III), establishing a benchmark for the series [1][2]. The target compound's patent inclusion and structural alignment with the active pharmacophore confer a strong inference of sub‑micromolar to low‑micromolar p97 inhibitory potency in the ADP‑Glo luminescence assay. The analogous but regioisomeric compound 2‑[(4,6‑dimethylpyrimidin‑2‑yl)amino]quinazolin‑4(3H)‑one, where the pyrimidine is attached at C‑2 rather than N‑3, falls outside the patent's structural claims and does not appear in the p97 inhibition dataset, indicating that the N‑3 substitution pattern is critical for p97 engagement.

p97/VCP inhibitor AAA+ ATPase protein homeostasis cancer therapeutics

CYP Enzyme Liability: Target Compound vs. 2‑Phenyl‑Substituted Analog (BindingDB Direct Data)

A directly related analog, 3‑[(4,6‑dimethylpyrimidin‑2‑yl)amino]‑2‑(4‑methylphenyl)quinazolin‑4(3H)‑one, was profiled for time‑dependent CYP3A4/5 inhibition in human liver microsomes, returning an IC₅₀ of 5.50 μM with 30‑min NADPH pre‑incubation [1]. Separately, a quinazoline‑pyrimidine hybrid series containing the target scaffold was evaluated for CYP1A2 liability, with time‑dependent IC₅₀ values of 2.53 μM observed under identical pre‑incubation conditions [2]. The target compound retains the 2‑phenyl substitution rather than the 4‑methylphenyl group of the analog, a difference that is known from broader quinazolinone SAR to modulate CYP binding pocket occupancy. The CYP3A4/5 IC₅₀ of 5.50 μM for the closest analog provides an actionable benchmark, indicating that sub‑10 μM CYP inhibition risk must be considered during hit‑to‑lead progression.

drug metabolism CYP inhibition ADME-Tox profiling lead optimization

Antiproliferative Activity Landscape: Quinazolinone‑Pyrimidine Hybrid Series Benchmarking Across Cancer Cell Lines

Emami et al. (2020) systematically compared twelve quinazolinone‑pyrimidine hybrid derivatives for dual DPP‑4 inhibitory and anticancer activity [1]. Compound 9e, bearing a 2‑(4‑chlorophenyl) substituent, achieved a DPP‑4 IC₅₀ of 34.3 ± 3.3 μM and moderate cytotoxicity across MCF‑7, A549, and SW‑480 lines, while the quinazoline‑pyrimidine series 6a‑6n reported by the same group exhibited IC₅₀ values spanning from 2.3 ± 5.91 μM (SW‑480) to 176.5 ± 0.7 μM (MCF‑7), with lead compound 6n showing IC₅₀ values of 5.9 μM (A549), 2.3 μM (SW‑480), and 5.65 μM (MCF‑7) [2]. The target compound's 2‑phenyl substitution places it at an intermediate position within this SAR continuum: less lipophilic than 2‑(4‑chlorophenyl) analogs (lower non‑specific membrane partitioning), yet more sterically constrained than 2‑unsubstituted variants, predicting a narrower cytotoxicity window with potential selectivity advantages.

anticancer cytotoxicity MCF-7 A549 SW-480 quinazolinone-pyrimidine hybrid

Trypanothione Reductase Inhibition: Target Compound Series vs. Chagas Disease Drug Target Baseline

A close structural analog, N‑(4,6‑dimethylpyrimidin‑2‑yl)‑4,6‑dimethylquinazolin‑2‑amine (CHEMBL1652426), was tested against Trypanosoma cruzi trypanothione reductase and returned an IC₅₀ of 100 μM [1]. Trypanothione reductase is a validated and highly selective target for Chagas disease chemotherapy, being absent in mammalian cells. The target compound differs by possessing a 4‑oxo‑3‑phenylquinazoline core rather than a 4,6‑dimethylquinazolin‑2‑amine core, which introduces an additional hydrogen‑bond acceptor (C4 carbonyl) and alters the electron density of the quinazoline ring system. While the 100 μM IC₅₀ of the analog indicates only modest potency, the target compound's distinct electronic features may enhance or diminish binding, representing a tractable medicinal chemistry starting point for optimization.

Trypanosoma cruzi trypanothione reductase neglected tropical disease antiparasitic screening

High-Priority Research and Industrial Application Scenarios for 3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-phenylquinazolin-4(3H)-one


p97/VCP Targeted Protein Degradation Programs – Hit Validation and Pharmacophore Expansion

Investigators pursuing inhibitors of the p97 valosin‑containing protein AAA+ ATPase for oncology or proteinopathy indications should prioritize this compound as a structurally validated member of the US 9062026 B2 patent estate. The N‑3‑linked 4,6‑dimethylpyrimidin‑2‑yl pharmacophore is essential for binding to the p97 D2 ATPase domain, as evidenced by the absence of C‑2 regioisomers from the patent's biological dataset [1]. Procurement enables direct head‑to‑head comparison with patent exemplars (IC₅₀ range: 153 nM–2.00 μM) in the ADP‑Glo luminescence assay to establish rank‑order potency within the quinazolinone‑pyrimidine sub‑series [2].

Quinazolinone‑Pyrimidine Hybrid SAR Exploration – Anticancer Lead Optimization

Medicinal chemistry teams focused on expanding the SAR of quinazolinone‑pyrimidine anticancer hybrids should acquire this compound to fill the 2‑phenyl substitution gap between unsubstituted and halogen‑substituted analogs. The Emami et al. (2020) and Sci Rep (2023) datasets provide a robust benchmarking framework with IC₅₀ values ranging from 2.3 μM to 176.5 μM across MCF‑7, A549, and SW‑480 lines [3][4]. Testing the target compound in these standardized MTT assay panels will directly quantify the lipophilicity‑potency relationship conferred by the 2‑phenyl group and enable rational design of next‑generation dual DPP‑4/anticancer hybrids.

Early‑Stage ADME‑Tox Triage – CYP Inhibition Risk Assessment Using Closest Analog Benchmarking

ADME‑Tox profiling laboratories should utilize the published CYP3A4/5 IC₅₀ of 5.50 μM and CYP1A2 IC₅₀ of 2.53 μM from structurally adjacent analogs as pre‑existing benchmarks for risk stratification [5][6]. Running the target compound through identical time‑dependent CYP inhibition protocols (30‑min NADPH pre‑incubation in human liver microsomes) will produce directly comparable data to determine whether the 2‑phenyl substitution ameliorates or exacerbates P450 liability relative to the 2‑(4‑methylphenyl) and quinazoline‑pyrimidine hybrid series baselines.

Neglected Tropical Disease Screening – Trypanothione Reductase Inhibitor Hit Expansion

Parasitology screening centers focused on Chagas disease can deploy this compound as a structural diversification probe against Trypanosoma cruzi trypanothione reductase. The closest analog (CHEMBL1652426) returned an IC₅₀ of 100 μM against TcTR, establishing a tractable albeit modest starting point [7]. The target compound's C4 carbonyl and 3‑phenyl substituents introduce additional H‑bond acceptor and hydrophobic contact opportunities with the active‑site cysteine‑histidine dyad, potentially improving biochemical potency into the sub‑50 μM range.

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